Ethyl 2-(6-aminochroman-3-yl)acetate
Description
Ethyl 2-(6-aminochroman-3-yl)acetate is a chroman-derived compound featuring an ethyl acetate ester group at the 3-position and an amino substituent at the 6-position of the chroman ring (a benzopyran scaffold). Chroman derivatives are structurally related to flavonoids and tocopherols, often exhibiting biological activities such as antioxidant, anti-inflammatory, or neuroprotective effects .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-(6-amino-3,4-dihydro-2H-chromen-3-yl)acetate |
InChI |
InChI=1S/C13H17NO3/c1-2-16-13(15)6-9-5-10-7-11(14)3-4-12(10)17-8-9/h3-4,7,9H,2,5-6,8,14H2,1H3 |
InChI Key |
MHFFWCUFQLUBNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC2=C(C=CC(=C2)N)OC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Crystallinity and Stability
Ethyl acetate derivatives with aromatic or heterocyclic cores often exhibit stable crystal structures mediated by intermolecular interactions. For example:
- Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (): Stabilized by π-π interactions (center-to-center distance: 3.814 Å) and weak C-H⋯O hydrogen bonds. The sulfinyl group introduces polarity, affecting packing efficiency .
- Ethyl 2-(2-(4-chlorophenyl)-3-methylbutanamido)thiazol-4-yl)acetate (): Crystallizes in a monoclinic system (space group P21/c) with extensive hydrogen bonding involving the thiazole and amide groups.
Comparison: The 6-aminochroman core in Ethyl 2-(6-aminochroman-3-yl)acetate likely forms similar π-π interactions and hydrogen bonds (N-H⋯O) due to the amino and ester groups.
Data Tables: Key Properties of Analogous Compounds
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